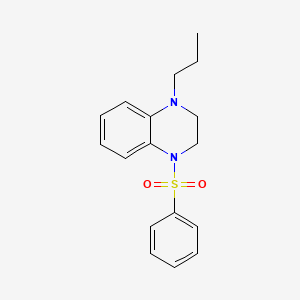
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
The synthesis of 1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride.
Formation of Quinoxaline Core: The quinoxaline core is synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反应分析
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides or sulfonyl esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium or copper . Major products formed from these reactions include sulfonamides, sulfonyl esters, and various quinoxaline derivatives .
科学研究应用
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
The exact mechanism of action is still under investigation, but its ability to modulate key biological pathways makes it a promising candidate for drug development .
相似化合物的比较
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline can be compared with other similar compounds, such as:
Benzenesulfonic Acid: Both compounds contain the benzenesulfonyl group, but this compound has a more complex structure, leading to different reactivity and applications.
Sulfonamides: These compounds share the sulfonyl group but differ in their core structures, resulting in varied biological activities and uses.
Quinoxaline Derivatives:
The uniqueness of this compound lies in its combination of the quinoxaline core and the benzenesulfonyl group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
7151-46-4 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C17H20N2O2S/c1-2-12-18-13-14-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 |
InChI 键 |
YCAMHAPQLVJKMM-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


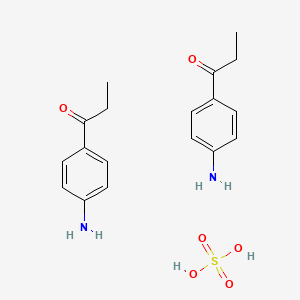
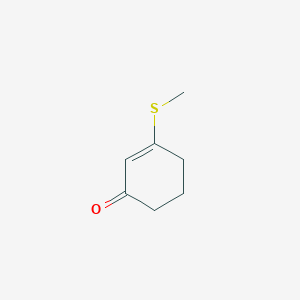
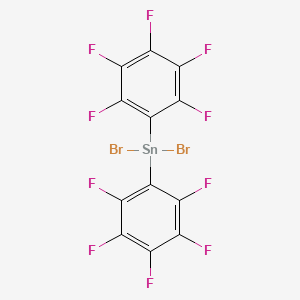
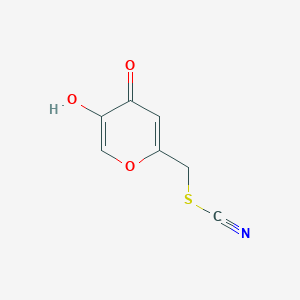
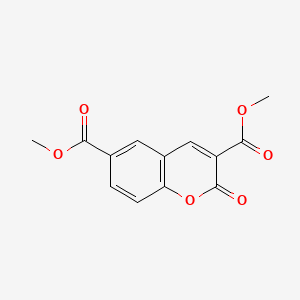
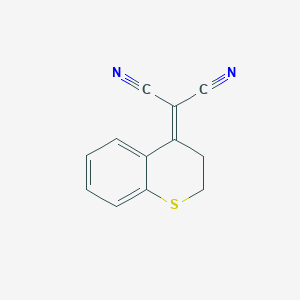
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
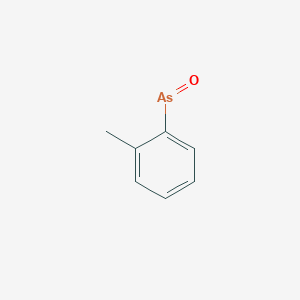
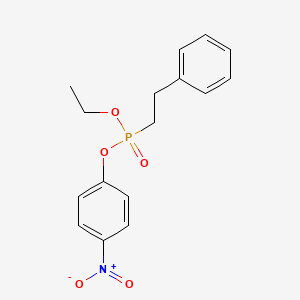
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
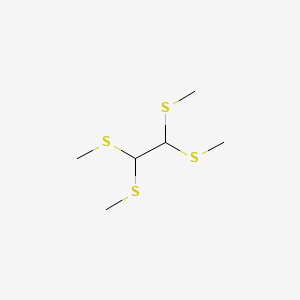
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
